3-Amino-4-(dimethylamino)phenol
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Overview
Description
3-Amino-4-(dimethylamino)phenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C8H11NO and is known for its applications in various fields, including chemistry, biology, and medicine . This compound is particularly notable for its role in synthesizing dyes and pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-4-(dimethylamino)phenol typically involves the reaction of dimethylamine aqueous solution with resorcinol. The process includes the following steps:
Reaction: Dimethylamine aqueous solution reacts with resorcinol to form crude this compound.
Purification: The crude product is treated with industrial liquid alkali and toluene to extract by-products.
Neutralization and Washing: The aqueous phase is neutralized, and unreacted resorcinol is removed through washing.
Vacuum Distillation: The final product is obtained through vacuum distillation.
Industrial Production Methods
The industrial production of this compound follows a similar process but is optimized for large-scale production. The method ensures high product purity and ease of storage and transportation of raw materials .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(dimethylamino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The phenol group can undergo substitution reactions with acylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylating agents like acetic anhydride and benzoyl chloride are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Acylated phenol derivatives.
Scientific Research Applications
3-Amino-4-(dimethylamino)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-4-(dimethylamino)phenol involves the generation of methemoglobin, which is effective in treating cyanide poisoning. The compound works by oxidizing the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) form, thereby forming methemoglobin. This methemoglobin binds to cyanide ions, preventing them from inhibiting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminophenol: Similar in structure but differs in the position of the amino group.
N,N-Dimethyl-3-aminophenol: Another similar compound with slight structural variations.
Uniqueness
3-Amino-4-(dimethylamino)phenol is unique due to its specific functional groups and their positions, which confer distinct chemical properties and reactivity. Its ability to form methemoglobin makes it particularly valuable in medical applications .
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-4-(dimethylamino)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-4-3-6(11)5-7(8)9/h3-5,11H,9H2,1-2H3 |
InChI Key |
JSPWETCEKFZAIX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)O)N |
Origin of Product |
United States |
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